4-Nitro-2-(prop-1-en-1-yl)phenol
Description
4-Nitro-2-(prop-1-en-1-yl)phenol is a phenolic compound featuring a nitro group at the para position (C4) and a prop-1-en-1-yl (allyl) substituent at the ortho position (C2) on the aromatic ring. The molecular formula is C₉H₉NO₃, with a molecular weight of 179.17 g/mol. The nitro group imparts strong electron-withdrawing effects, enhancing the compound's acidity and influencing its reactivity in electrophilic substitution reactions. The allyl group introduces π-conjugation and steric effects, enabling applications in organic synthesis and materials science.
Properties
CAS No. |
103851-62-3 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
4-nitro-2-prop-1-enylphenol |
InChI |
InChI=1S/C9H9NO3/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h2-6,11H,1H3 |
InChI Key |
FHMFFBJNEANCDK-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=C(C=CC(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(prop-1-en-1-yl)phenol typically involves the nitration of 2-(prop-1-en-1-yl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of 4-Nitro-2-(prop-1-en-1-yl)phenol can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(prop-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The phenolic hydroxyl group (-OH) can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst, room temperature.
Reduction: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, Lewis acids (e.g., aluminum chloride).
Major Products Formed
Reduction: 4-Amino-2-(prop-1-en-1-yl)phenol.
Oxidation: Quinones.
Substitution: Halogenated or alkylated derivatives of 4-Nitro-2-(prop-1-en-1-yl)phenol.
Scientific Research Applications
4-Nitro-2-(prop-1-en-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(prop-1-en-1-yl)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.
Comparison with Similar Compounds
Structural and Crystallographic Insights
Crystallographic studies of related nitro-phenol derivatives (e.g., 4-Nitro-2-(1H-tetrazol-1-yl)phenol) reveal planar aromatic systems and intermolecular hydrogen bonding between nitro and hydroxyl groups, stabilizing the lattice . The SHELX software suite is widely employed for refining such structures, confirming bond lengths and angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
